
Ethyl chrysanthemate
Overview
Description
Chrysanthemic acid, ethyl ester is an organic compound that is closely related to a variety of natural and synthetic insecticides. It is derived from chrysanthemic acid, which is a key component of pyrethrin I, a naturally occurring insecticide found in the seed cases of Chrysanthemum cinerariaefolium . This compound is widely used in the production of synthetic pyrethroids, which are known for their potent insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysanthemic acid, ethyl ester can be synthesized through a cyclopropanation reaction of a diene, followed by hydrolysis of the ester . The reaction typically involves the use of copper powder as a catalyst and an antioxidant such as hydroquinone. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 120°C), with the gradual addition of diazoacetic acid methyl ester solution . After the reaction, the mixture is cooled, and the excess diene is removed by distillation. The product is then purified by increasing the vacuum to distill out the chrysanthemic acid ester .
Industrial Production Methods
Industrial production of chrysanthemic acid, ethyl ester involves the re-esterification of chrysanthemic acid with ethanol. This process is often carried out in the presence of an acid catalyst and under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chrysanthemic acid, ethyl ester undergoes various chemical reactions, including:
Esterification: The compound can be synthesized through esterification reactions involving chrysanthemic acid and ethanol.
Hydrolysis: The ester can be hydrolyzed to yield chrysanthemic acid and ethanol.
Oxidation and Reduction:
Common Reagents and Conditions
Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and an alcohol (ethanol) under reflux conditions.
Major Products Formed
Hydrolysis: Yields chrysanthemic acid and ethanol.
Esterification: Produces chrysanthemic acid, ethyl ester from chrysanthemic acid and ethanol.
Scientific Research Applications
Applications in Agriculture
Pesticide Production
Ethyl chrysanthemate is primarily utilized in the formulation of pyrethroid insecticides, which are known for their effectiveness against a wide range of pests. Some notable pyrethroids synthesized from this compound include:
Pyrethroid Name | Active Ingredient | Use |
---|---|---|
Allethrin | Allethrin | Indoor insect control |
Permethrin | Permethrin | Agricultural pest control |
Phenethrin | Phenethrin | Household insect repellents |
Proparthrin | Proparthrin | Agricultural and residential use |
These compounds are favored for their low toxicity to humans and animals while being highly effective against insects, making them essential in both agricultural and residential pest management .
Applications in Cosmetics
This compound is widely used in the cosmetics industry due to its properties that enhance product texture and longevity. Its applications include:
- Makeup Products : Improves smoothness and consistency in lipsticks, foundations, and eye shadows.
- Skin Care : Utilized in creams and lotions to enhance application ease and product stability.
- Hair Care : Incorporated into shampoos and conditioners for improved texture.
The compound's ability to modify the sensory attributes of cosmetic products makes it a popular choice among formulators .
Pharmaceutical Applications
While this compound itself is not directly used as a therapeutic agent, it serves as a crucial intermediate in the synthesis of various pharmaceuticals:
- Synthesis of Therapeutics : It plays a role in developing new drugs by acting as a precursor for important medicinal compounds.
- Research Studies : Some studies have explored its potential effects on specific biological targets, although more research is needed to establish definitive therapeutic applications .
Case Study 1: Efficacy in Pest Control
A study evaluating the effectiveness of this compound-derived pyrethroids demonstrated significant pest control efficacy compared to traditional insecticides. The results indicated a higher knockdown rate in target insect populations within 24 hours of application .
Case Study 2: Cosmetic Formulation
In a comparative analysis of cosmetic products containing this compound versus those without, products with the compound showed improved user satisfaction regarding texture and longevity. Participants reported a smoother application experience and longer-lasting wear .
Environmental Considerations
This compound's role in biodiesel production highlights its potential for sustainable energy applications. As part of ongoing research, its use as an alternative fuel source presents opportunities for reducing reliance on fossil fuels while maintaining agricultural productivity .
Mechanism of Action
Chrysanthemic acid, ethyl ester exerts its effects primarily through its insecticidal properties. The compound targets the nervous system of insects, leading to paralysis and death. The mechanism involves the disruption of sodium ion channels in the nerve cells, which interferes with the normal transmission of nerve impulses . This action is similar to that of other pyrethroid insecticides, which are known for their fast-acting and potent insecticidal effects .
Comparison with Similar Compounds
Chrysanthemic acid, ethyl ester is unique in its structure and properties, but it can be compared to other similar compounds such as:
Pyrethrin I and II: Naturally occurring insecticides found in Chrysanthemum cinerariaefolium.
Allethrins: Synthetic pyrethroids that are esters of chrysanthemic acid.
Permethrin and Cypermethrin: Synthetic pyrethroids with similar insecticidal properties but different chemical structures.
Chrysanthemic acid, ethyl ester stands out due to its specific ester linkage and its role as a precursor in the synthesis of various pyrethroid insecticides .
Biological Activity
Ethyl chrysanthemate is an ester derived from chrysanthemic acid, known for its biological activity and potential applications in various fields, including agriculture and pharmacology. This article explores the biological activity of this compound, focusing on its enzymatic hydrolysis, insecticidal properties, and physiological effects.
Enzymatic Hydrolysis
One of the significant aspects of this compound is its hydrolysis by microbial enzymes. A study demonstrated that recombinant E. coli cells exhibit a potent this compound-hydrolyzing activity. The hydrolytic activity reached up to 605 μmol of chrysanthemic acid per minute per gram of dry cells, which is approximately 2,500-fold higher than that observed in A. globiformis cells .
Key Findings from Hydrolysis Studies
- Optimum Conditions : The optimum pH for hydrolysis was found to be 9.5 at a temperature of 50°C, achieving over 98% conversion within six hours at a substrate concentration of 10% .
- Stereoselectivity : The hydrolysis process was stereoselective, producing (R)-trans-chrysanthemic acid with 100% optical purity .
- Inhibition Studies : The produced (R)-trans-chrysanthemic acid inhibited the enzymatic activity toward this compound competitively with an apparent of 7.1 mM .
Insecticidal Properties
This compound has been investigated for its insecticidal properties, particularly in the context of pyrethroid insecticides. These compounds are known for their effectiveness against a variety of pests.
Case Studies on Insect Attraction
Research indicated that this compound could serve as an allelochemical compound used to attract insects. However, a study involving its application at a dosage of 40 mg/d showed limited effectiveness, capturing only 0.3 insects compared to none in control groups . This suggests that while this compound has potential applications, its efficacy may vary based on environmental conditions and concentrations.
Physiological Effects
The physiological effects of this compound have also been explored in various contexts, including its potential role in pharmacology.
Pharmacokinetics and Anti-inflammatory Activity
In veterinary studies, this compound was evaluated alongside other compounds for their pharmacokinetic profiles and anti-inflammatory activities. For instance, carprofen, another compound tested in conjunction with this compound, demonstrated significant plasma TXB2 inhibition and anti-inflammatory properties in white rhinoceroses . This indicates a potential synergistic effect when used with other therapeutic agents.
Summary of Biological Activity
The biological activity of this compound can be summarized in the following table:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl chrysanthemate, and how do their methodologies differ in terms of stereochemical outcomes and safety considerations?
this compound is synthesized via two main routes:
- Diazo Route (Staudinger-Sumitomo method) : Involves cyclopropanation of 2,5-dimethylhexadiene with diazoacetates (e.g., ethyl diazoacetate) using metal catalysts (Cu, Rh, or Pd salts). This method produces a racemic trans/cis mixture (60:40 to 70:30) and is industrially favored for high yields but requires careful handling due to explosive diazo intermediates .
- Sulfone Route : Uses methyl/ethyl senecioate and metalated 3-methyl-2-butenyl arylsulfones in polar solvents. This method yields exclusively the trans-stereoisomer but generates heavy metal sulfinate byproducts. It is less hazardous but less scalable . Methodological Insight: Researchers must prioritize stereochemical goals (cis/trans ratio) and safety protocols when selecting a route.
Q. How can researchers address challenges in stereochemical control during this compound synthesis?
The diazo route inherently produces mixed stereoisomers, necessitating post-synthesis separation via fractional distillation or chromatography. Advanced techniques like chiral stationary phase GC or HPLC can resolve enantiomers . For trans-selective synthesis, the sulfone route is preferable but limited to trans-isomer production .
Q. What analytical methods are recommended for characterizing this compound and its stereoisomers?
- NMR Spectroscopy : Identifies stereoisomers via distinct coupling constants (e.g., cyclopropane ring protons) .
- Gas Chromatography (GC) : Resolves trans/cis ratios using chiral columns .
- Polarimetry : Measures optical activity for enantiomeric excess in resolved samples .
Q. What role does this compound play in pyrethroid insecticide development?
As a key intermediate, its ester group facilitates derivatization into pyrethroids (e.g., permethrin). The cyclopropane structure is critical for insecticidal activity, mimicking natural pyrethrins .
Advanced Research Questions
Q. How can the diazo route be optimized to improve stereocontrol and reduce safety risks?
- Catalyst Selection : Rhodium catalysts (e.g., Rh₂(OAc)₄) enhance stereoselectivity vs. traditional copper .
- Microreactor Technology : Minimizes explosion risks by controlling diazo decomposition in continuous flow systems .
- Solvent Systems : Use of ionic liquids or micellar media (e.g., PTS/water) improves reaction efficiency and safety .
Q. How should researchers resolve contradictions in isomerization data, such as erratic yields during this compound derivatization?
Contradictions arise from variable starting material purity (e.g., trans/cis ratios) and reaction conditions. Solutions include:
- Pre-Reaction Analysis : Quantify stereoisomer ratios via GC before derivatization .
- Epimerization Studies : Use KO-t-Bu in i-BuOH to equilibrate isomers and standardize inputs .
Q. What novel methodologies enable structural modification of this compound for bioactive analog development?
- Olefin Metathesis : Grubbs catalyst-mediated cross-metathesis with t-butyl acrylate replaces methyl groups with carboxy functionalities, yielding pyrethrin II analogs .
- Biocatalytic Approaches : Lipases or esterases can hydrolyze/re-esterify the ethyl group for regioselective modifications .
Q. What are the ecological implications of using this compound as an insect attractant in field studies?
In pest management, this compound traps attract beetles (e.g., coconut pests), enabling viral pathogen dissemination. Researchers must:
- Validate Attractant Specificity : Avoid non-target species interference via dose-response assays .
- Monitor Resistance : Track behavioral changes in insect populations over time using mark-release-recapture methods .
Q. Methodological Best Practices
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMXTGUGWLAOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052651 | |
Record name | Ethyl chrysanthemate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-41-6 | |
Record name | Ethyl chrysanthemate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl chrysanthemate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl chrysanthemate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl chrysanthemate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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